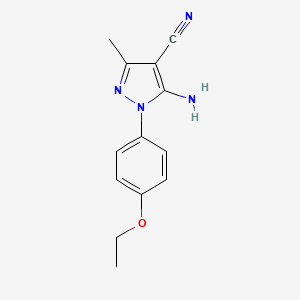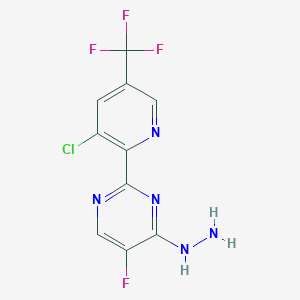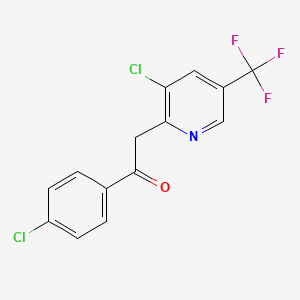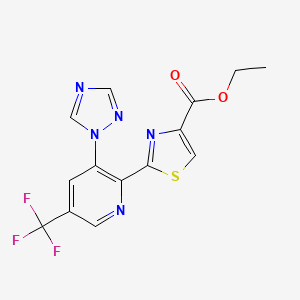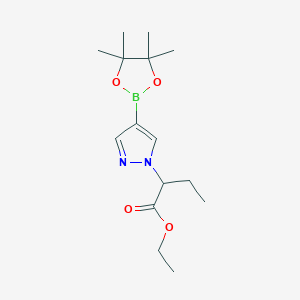
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate
Overview
Description
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate is a chemical compound with the molecular formula C16H23BO4 . It is also known by other names such as 4-(Ethoxycarbonylmethyl)phenylboronic Acid Pinacol Ester and 2-[(4-Ethoxycarbonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a boronic ester group. The boronic ester (dioxaborolane) group contains a boron atom bonded to two oxygen atoms and two methyl groups, making it tetramethyl . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a molecular weight of 290.17 g/mol . It has a flash point of 182 °C and a specific gravity of 1.05 at 20/20 .Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : This compound is synthesized through specific substitution reactions and is characterized using various spectroscopic methods like FT-IR, 1H NMR, 13C NMR, and MS. It's important as an intermediate in biologically active compounds such as crizotinib (Kong et al., 2016).
- Crystal Structure and DFT Studies : The crystal structure of similar compounds is determined by X-ray diffraction, and Density Functional Theory (DFT) calculations help in understanding their molecular structures (Liao et al., 2022).
Applications in Material Science
- Electron Transport Material Synthesis : It's used in synthesizing electron transport materials, crucial for various electronic devices. For instance, it's applied in the gram-scale synthesis of electron transport material BPyTP-2 (Xiangdong et al., 2017).
- Polymer Synthesis : This compound serves as a building block for creating polymers with unique properties, such as deeply colored polymers used in various industrial applications (Welterlich et al., 2012).
Biomedical Research
- Antimicrobial Activity : Derivatives of this compound have been studied for their potential antimicrobial properties, which could be significant in developing new antibiotics (Asif et al., 2021).
Advanced Material Properties
- Luminescent Properties : Some derivatives are explored for their luminescent properties, which can be used in creating fluorescent materials for various applications (Cheon et al., 2005).
- Structural Studies : The compound and its derivatives have been subject to extensive structural studies, providing insights into their potential applications in material sciences (Wu et al., 2021).
properties
IUPAC Name |
ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O4/c1-7-12(13(19)20-8-2)18-10-11(9-17-18)16-21-14(3,4)15(5,6)22-16/h9-10,12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYODSYWJWBZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






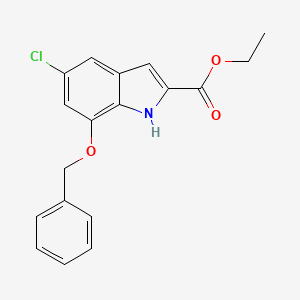

![N-[(5-bromopyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1410537.png)
